molecular formula C7H9N3O4 B372107 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione CAS No. 55326-07-3

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Cat. No. B372107
CAS RN: 55326-07-3
M. Wt: 199.16g/mol
InChI Key: OSTDULKDQDIIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is a chemical compound with the formula C7H9N3O4 . It is used for research purposes .


Synthesis Analysis

The synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione involves a mixture of concentrated H2SO4 and fuming HNO3. The compound 1,3,6-trimethylpyrimidine-2,4 (1H,3H)-dione is gradually added to the reaction mixture. After stirring for 2 hours at the same temperature, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried (Na2SO4), and evaporated under reduced pressure. The crude product obtained is purified by column chromatography .


Molecular Structure Analysis

The molecular structure of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione consists of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 199.16 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione include a boiling point that is not specified . The compound is stored sealed in dry conditions at room temperature .

Scientific Research Applications

Catalytic Applications in Synthesis

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is a structural analog within the broader family of pyrimidine diones, which have been found to be crucial precursors in the synthesis of a wide range of pharmacologically active compounds. For example, hybrid catalysts are employed for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the importance of pyrimidine cores in medicinal chemistry due to their bioavailability and synthetic versatility. The use of various catalysts including organocatalysts and metal catalysts underscores the adaptability of these compounds in chemical synthesis (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

Hydantoin derivatives, related to the pyrimidine dione structure, are highlighted for their significance in drug discovery, supporting the importance of nitrogen-containing heterocycles in medicinal chemistry. These compounds exhibit a range of biological activities and are used as scaffolds for developing therapeutic agents. The review of hydantoin and its derivatives emphasizes their utility in generating non-natural amino acids and potential medical applications, further underlining the relevance of pyrimidine dione analogs in pharmaceutical research (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Environmental and Agricultural Applications

Research on mesotrione, a molecule structurally distinct but related in the broader context of nitrogen-containing compounds, sheds light on the environmental safety and efficacy of such chemicals in agriculture. Mesotrione, an herbicide used in maize cultures, demonstrates no significant risks to humans or the environment, highlighting the potential for safely incorporating pyrimidine dione analogs into agricultural practices (Carles, Joly, & Joly, 2017).

Safety And Hazards

The safety information for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione indicates that it is classified as a hazard class 6.1 substance. The signal word is “Danger”. The precautionary statements include P301+P310. The UN number is 2811, and the hazard statement is H301 .

properties

IUPAC Name

1,3,6-trimethyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4-5(10(13)14)6(11)9(3)7(12)8(4)2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTDULKDQDIIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

CAS RN

55326-07-3
Record name 5-NITRO-1,3,6-TRIMETHYLURACIL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of concentrated H2SO4 (7.0 mL) and fuming HNO3 (7.0 mL) was cooled to 0-5° C. and 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (3.5 g, 22.702 mmol) was gradually added to the reaction mixture. After stirring for 2 h. at the same temperature the reaction mixture was partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer was washed with brine (2×50 mL), dried (Na2SO4) and evaporated under reduced pressure. Crude product obtained was purified by column chromatography to give 1.30 g of the product as yellow solid; 1H NMR (δ ppm, 300 MHz, DMSO-d6) 2.38 (s, 3H), 3.20 (s, 3H), 3.40 (s, 3H); APCI-MS (m/z) 198.30 (M−H).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.